2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is an organic compound that features an imidazole ring substituted with a 2,6-dimethylphenyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde typically involves the reaction of 2,6-dimethylphenylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring. The aldehyde group is introduced through subsequent oxidation reactions. Common reagents used in these reactions include hydrogen peroxide, sodium iodide, and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carboxylic acid
Reduction: 2-(2,6-Dimethylphenyl)-1H-imidazole-5-methanol
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl isocyanate
- 2,6-Dimethylphenyl isothiocyanate
- 2,6-Dimethylphenyl isocyanide
Uniqueness
2-(2,6-Dimethylphenyl)-1H-imidazole-5-carbaldehyde is unique due to the presence of both an imidazole ring and an aldehyde functional group, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(2,6-dimethylphenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-8-4-3-5-9(2)11(8)12-13-6-10(7-15)14-12/h3-7H,1-2H3,(H,13,14) |
InChI Key |
JTKVOXQVZONRDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=NC=C(N2)C=O |
Origin of Product |
United States |
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